molecular formula C21H11N3O5 B2768055 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one CAS No. 313519-45-8

2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B2768055
CAS No.: 313519-45-8
M. Wt: 385.335
InChI Key: DUWSOBJAJLYBNW-UHFFFAOYSA-N
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Description

2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves the reaction of 4-nitrobenzohydrazide with salicylaldehyde in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated under reflux conditions to form the desired product .

Industrial Production Methods

the synthesis can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one involves the interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole
  • 2-Phenyl-4H-3,1-benzoxazin-4-one
  • Indole derivatives

Uniqueness

2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11N3O5/c25-21-17(11-16-15-4-2-1-3-12(15)7-10-18(16)28-21)20-23-22-19(29-20)13-5-8-14(9-6-13)24(26)27/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWSOBJAJLYBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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